5-Chloro-2-cyanobenzenesulfonamide

Description

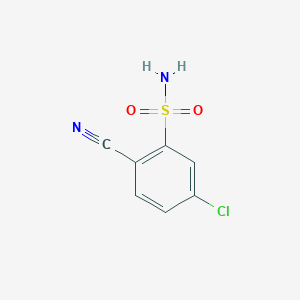

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O2S |

|---|---|

Molecular Weight |

216.65 g/mol |

IUPAC Name |

5-chloro-2-cyanobenzenesulfonamide |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |

InChI Key |

WRLACKZDIZSPNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)C#N |

Origin of Product |

United States |

Contextualization Within the Sulfonamide Class in Organic Synthesis

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a cornerstone in organic chemistry. wikipedia.org Sulfonamides are generally crystalline, a property that has historically been exploited for the derivatization and identification of amines. wikipedia.org In contemporary organic synthesis, the sulfonamide moiety is recognized for its chemical stability and its ability to participate in a diverse range of reactions.

The synthesis of sulfonamides classically involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org More modern methods continue to be developed to enhance efficiency and functional group tolerance. researchgate.netacs.org The sulfonamide group can also act as a bioisostere of carboxylic acids, meaning it can mimic the hydrogen bonding interactions of carboxylic acids, which is a valuable attribute in medicinal chemistry. researchgate.net

Significance of Cyano and Chloro Substituted Benzenesulfonamide Scaffolds in Chemical Space

The presence of both cyano (-CN) and chloro (-Cl) substituents on a benzenesulfonamide (B165840) scaffold significantly influences its electronic properties and reactivity. The chloro group is an electron-withdrawing group through induction but a weak deactivating group in electrophilic aromatic substitution. The cyano group is a strong electron-withdrawing group. Together, these substituents render the benzene (B151609) ring electron-deficient, which can be a key feature in designing molecules for specific biological targets.

Substituted benzenesulfonamides are a well-established class of compounds with a broad spectrum of applications. nih.govresearchgate.net The nature and position of the substituents on the benzene ring are critical in determining the molecule's biological activity. For instance, substitutions at the para-position of benzenesulfonamides have been associated with good inhibitory properties against carbonic anhydrases. nih.gov The presence of halogen atoms, like chlorine, on the benzenesulfonamide ring can contribute to binding affinity and selectivity towards certain enzymes. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 5-Chloro-2-cyanobenzenesulfonamide, this process involves calculating the electronic energy at various atomic arrangements to find the one with the minimum energy. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the molecule's flexibility, particularly rotation around the C-S and S-N single bonds. By mapping the potential energy surface as these bonds are rotated, researchers can identify different stable conformers and the energy barriers between them. This is crucial as the specific conformation of the sulfonamide group can significantly influence its ability to interact with a biological target. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are standard for these types of calculations, providing a balance between accuracy and computational cost. nih.govmdpi.com

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.govscirp.orgnih.gov For this compound, calculating this gap would indicate its kinetic stability and potential for charge transfer interactions within the molecule or with other species. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. libretexts.orguni-muenchen.de It uses a color scale to show regions of negative and positive electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen, nitrogen, and the cyano group. These areas are prone to electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor), usually located around hydrogen atoms, especially the acidic protons of the sulfonamide group. These sites are susceptible to nucleophilic attack.

An MEP map of this compound would clearly identify the reactive sites, highlighting the electron-rich oxygen and nitrogen atoms and the electron-poor amide hydrogens as key points for intermolecular interactions. researchgate.netwalisongo.ac.id

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations can predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This predicted spectrum can be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups. nih.govresearchgate.net For this compound, this would involve identifying the characteristic stretching and bending frequencies for the C-Cl, C≡N, S=O, and N-H bonds. Discrepancies between theoretical (calculated in a vacuum) and experimental (often in a solid or solution phase) spectra can provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling techniques are used to simulate how a molecule behaves and interacts with other molecules, particularly biological macromolecules like proteins.

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein's active site. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Although no docking studies have been published for this compound itself, research on similar compounds provides a template for how such an analysis would proceed. For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives investigated their interactions with enzymes like α-glucosidase. nih.gov In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then calculate the most stable binding poses and estimate the binding affinity, often expressed as a docking score. The analysis would reveal key interactions, such as:

Hydrogen Bonds: Likely involving the sulfonamide's -SO2NH2 group with polar amino acid residues.

Hydrophobic Interactions: Between the chlorophenyl ring and nonpolar residues.

Electrostatic Interactions: Involving the electron-rich cyano and sulfonyl groups.

Such studies could identify potential protein targets for this compound and provide a rational basis for designing more potent derivatives. nih.govnih.gov

Molecular Dynamics Simulations of Binding Events and Conformational Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

If a promising binding pose for this compound were identified through docking, an MD simulation would be the next step. The simulation would place the docked complex in a simulated physiological environment (water, ions) and track its movements over a period of nanoseconds or microseconds. researchgate.net The results would help to:

Assess the stability of the key hydrogen bonds and other interactions observed in the docking pose.

Determine if the ligand remains stably bound in the active site or if it dissociates.

Observe any conformational changes in the protein or the ligand during the binding process.

MD simulations are computationally intensive but provide a more realistic understanding of the binding event, validating the results from molecular docking and offering critical information on the dynamics and stability of the interaction. nih.gov

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the properties and biological activity of a chemical are directly related to its molecular structure. nih.gov For benzenesulfonamide (B165840) derivatives, QSAR studies are instrumental in designing and predicting the efficacy of new therapeutic agents, such as carbonic anhydrase inhibitors or hepatitis B virus capsid assembly inhibitors. nih.govtandfonline.com

A typical 3D-QSAR study involves aligning a series of active molecules and calculating various molecular fields (descriptors) around them. tandfonline.comnih.gov Statistical methods are then employed to build a predictive model. The resulting models, often visualized with contour maps, highlight which structural modifications are likely to enhance or diminish biological activity. researchgate.nettandfonline.com

For a compound like this compound, a QSAR model would be developed using a training set of structurally similar benzenesulfonamides with known biological activities. The model's predictive power would be assessed using an external test set of compounds. nih.gov Key statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (r²_pred) are used to validate the robustness and predictive ability of the model. researchgate.nettandfonline.com

Table 1: Common Descriptors in QSAR Models for Benzenesulfonamide Derivatives

| Descriptor Type | Description | Potential Influence on Activity |

| Steric Fields | Describes the spatial arrangement and bulk of substituents. | Favorable or unfavorable bulky groups in specific regions can impact binding to a biological target. nih.gov |

| Electrostatic Fields | Maps the distribution of positive and negative charges on the molecule's surface. | Guides the design of compounds with complementary electrostatic interactions with the target's active site. nih.govnih.gov |

| Hydrophobic Fields | Represents the molecule's affinity for non-polar environments. | Crucial for membrane permeability and hydrophobic interactions within a binding pocket. nih.gov |

| Hydrogen Bond Donors/Acceptors | Identifies sites where the molecule can form hydrogen bonds. | Key for specific recognition and binding affinity to biological macromolecules. |

The final QSAR models can guide the rational design of novel, more potent derivatives by indicating where to modify the structure of this compound to improve its interaction with a specific biological target. tandfonline.com

Topological and Reactivity Descriptors Analysis

Topological and reactivity descriptors derived from quantum chemical calculations offer a detailed picture of the electron density distribution and reactive nature of a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools in computational chemistry for analyzing the spatial localization of electron pairs from the electron density. researchgate.net They provide a clear depiction of chemical bonding, lone pairs, and atomic core regions.

Electron Localization Function (ELF): ELF analysis maps regions of high electron localization. researchgate.net An ELF value close to 1.0 indicates a high degree of electron localization, typical for covalent bonds and lone pairs, while lower values signify regions with delocalized electrons. researchgate.net

Localized Orbital Locator (LOL): LOL analysis is based on the local kinetic energy and helps to distinguish different types of chemical bonds (covalent, ionic, etc.). nih.gov It reveals the features of atomic interactions, with values greater than 0.5 indicating areas where electron localization is dominant. researchgate.net

For this compound, an ELF and LOL analysis would visualize the high electron density localized in the C≡N triple bond, the S=O double bonds of the sulfonamide group, and the lone pairs on the nitrogen and oxygen atoms. These analyses help in understanding the molecule's bonding characteristics and electron distribution. researchgate.net

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a descriptor used to identify and visualize non-covalent interactions (NCIs) within and between molecules. rsc.orgmdpi.com This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). researchgate.net

The resulting 2D plot reveals characteristic spikes that correspond to different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values of sign(λ₂)ρ. researchgate.net

Weak Interactions (e.g., van der Waals): Appear as spikes near zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values.

These interactions can be mapped onto the molecular structure as colored isosurfaces, providing a 3D visualization of where non-covalent interactions occur. mdpi.com For this compound, RDG analysis would be crucial for understanding potential intermolecular interactions in a crystal lattice or within a protein's binding site, highlighting the roles of the chlorine, cyano, and sulfonamide groups in forming these contacts. researchgate.net

Fukui Functions for Reactive Site Prediction

Fukui functions are reactivity descriptors derived from conceptual Density Functional Theory (DFT) that identify the most reactive sites within a molecule. nih.gov They quantify how the electron density changes when an electron is added to or removed from the system, thus predicting susceptibility to different types of chemical attack. nih.gov

The Fukui function helps to pinpoint the locations within a molecule that are most favorable for:

Nucleophilic Attack (Attack by an electron-rich species): Identified by the maxima of the f+(r) function, indicating sites most likely to accept an electron. nih.gov

Electrophilic Attack (Attack by an electron-deficient species): Identified by the maxima of the f-(r) function, indicating sites most likely to donate an electron.

Radical Attack: Often predicted by the average of the two, f0(r). nih.gov

For this compound, Fukui function analysis would likely identify the nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group as potential sites for electrophilic attack (due to lone pairs), while certain carbon atoms on the aromatic ring might be susceptible to nucleophilic attack, influenced by the electron-withdrawing nature of the chloro, cyano, and sulfonamide substituents.

Table 2: Fukui Functions and Their Interpretation

| Fukui Function | Type of Attack Predicted | Description |

| f+(r) | Nucleophilic | Identifies sites most favorable for attack by a nucleophile (electron acceptor). nih.gov |

| f-(r) | Electrophilic | Identifies sites most favorable for attack by an electrophile (electron donor). |

| f0(r) | Radical | Identifies sites most favorable for attack by a radical species. nih.gov |

This analysis is invaluable for predicting the metabolic fate of the compound, understanding reaction mechanisms, and designing new syntheses.

Role in Chemical Biology and Biochemical Research Molecular and in Vitro Focus

Investigation of Molecular Targets and Enzyme Inhibition Mechanisms

The primary molecular targets for benzenesulfonamide (B165840) derivatives are metalloenzymes, most notably the carbonic anhydrases. The sulfonamide moiety is a key pharmacophore that directs the binding and inhibition of these enzymes.

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several human (h) CA isoforms, and their inhibition has therapeutic potential for various conditions, including glaucoma and cancer. nih.gov The inhibitory activity of sulfonamides like 5-Chloro-2-cyanobenzenesulfonamide varies significantly across different CA isozymes.

Derivatives of benzenesulfonamide generally show medium potency against the cytosolic isoforms hCA I and II, while exhibiting potent, low nanomolar to subnanomolar inhibition against the tumor-associated isoforms hCA IX and XII. drugbank.com For instance, certain novel benzenesulfonamide series have demonstrated inhibition constants (Kᵢ) ranging from 41.5 to 1500 nM against hCA I and 30.1 to 755 nM against hCA II. drugbank.com In contrast, the same series showed much stronger inhibition of the tumor-associated isoforms, with Kᵢ values between 1.5 and 38.9 nM for hCA IX and 0.8 to 12.4 nM for hCA XII. drugbank.com The presence of specific substituents on the benzene (B151609) ring is crucial; for example, in a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted pyrazole (B372694) carboxamides, a 5-chloro-2-hydroxyphenyl group was found to be highly favorable for inhibitory activity against certain isoforms. numberanalytics.com

Table 1: Representative Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) Range | Potency |

| hCA I | 41.5 - 1500 nM | Medium |

| hCA II | 30.1 - 755 nM | Medium |

| hCA IX | 1.5 - 38.9 nM | High |

| hCA XII | 0.8 - 12.4 nM | High |

Note: Data is representative of benzenesulfonamide derivatives and illustrates typical inhibition profiles. Actual values for this compound may vary.

The inhibitory action of sulfonamides against carbonic anhydrase is a classic example of zinc-coordination chemistry in a biological system. The sulfonamide group (—SO₂NH₂) acts as a transition-state analogue of bicarbonate. frontiersin.org The primary binding interaction involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion located at the bottom of the enzyme's active site. This coordination displaces the zinc-bound water molecule (or hydroxide (B78521) ion) that is essential for the catalytic cycle. nih.gov

Kinetic studies are essential for characterizing the mechanism of enzyme inhibition. For sulfonamide-based inhibitors of carbonic anhydrase, the mechanism is typically competitive inhibition. wikipedia.org This is because the sulfonamide inhibitor directly competes with the enzyme's substrate (carbon dioxide) for binding to the active site. frontiersin.org By binding to the zinc ion, the inhibitor prevents the substrate from accessing the catalytic machinery. The bacteriostatic action of sulfonamides in the folic acid pathway also proceeds via competitive inhibition. drugbank.com

Enzyme kinetic parameters are determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. wikipedia.org Plotting this data, for instance using a Lineweaver-Burk plot, allows for the determination of the inhibition constant (Kᵢ) and confirmation of the inhibition type. wikipedia.org

Receptor Binding Studies in Isolated Biochemical Systems

While primarily known as enzyme inhibitors, the sulfonamide scaffold is also utilized in the development of ligands for receptors. In isolated biochemical systems, derivatives of benzenesulfonamide have been investigated for their ability to bind to various receptors, often acting as antagonists.

For example, a sulfonamide scaffold served as the basis for designing an intracellular covalent antagonist for the CC chemokine receptor 2 (CCR2), a G protein-coupled receptor involved in inflammation. researchgate.net Similarly, N-alkylbenzenesulfonamides have been developed as inhibitors of gamma-secretase, an enzyme complex involved in Alzheimer's disease, with studies confirming their protein binding activity. researchgate.net These examples demonstrate the versatility of the benzenesulfonamide structure in molecular design for targeting specific receptor binding sites in in vitro assays.

Interrogation of Biochemical Pathways In Vitro (e.g., Folic Acid Synthesis Antagonism in Microorganisms)

A cornerstone of the sulfonamides' role in biochemical research is their ability to antagonize the folic acid synthesis pathway in microorganisms. numberanalytics.comresearchgate.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. wikipedia.orgmhmedical.com This metabolic pathway is therefore an excellent target for selective antimicrobial agents.

The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the conjugation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. nih.govfrontiersin.org Sulfonamides, including benzenesulfonamide derivatives, are structural analogues of PABA. nih.gov Due to this structural mimicry, they act as competitive inhibitors of DHPS, binding to the enzyme's active site in place of PABA. drugbank.comwikipedia.org This action blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting the production of essential downstream metabolites required for DNA and protein synthesis and ultimately arresting bacterial growth (a bacteriostatic effect). numberanalytics.comwikipedia.org In vitro assays using purified DHPS or whole-cell microbial cultures are standard methods for investigating this antagonism. nih.gov

Structure-Based Molecular Design Principles for Modulating Biological Interactions

The design of potent and selective inhibitors based on the this compound scaffold relies on structure-based principles. X-ray crystallography and molecular modeling provide detailed atomic-level views of how these inhibitors bind to their target enzymes, such as carbonic anhydrase. drugbank.comfrontiersin.org This structural information is invaluable for understanding the factors that govern binding affinity and selectivity.

Researchers can systematically modify the structure of the lead compound to improve its biological interactions. For instance, the "tail" portion of the sulfonamide inhibitor—the part of the molecule extending away from the zinc-binding sulfonamide group—can be altered to achieve better complementarity with the specific amino acid residues of different CA isoforms. drugbank.com The electron-withdrawing nature of the chloro and cyano groups on the benzene ring of this compound significantly influences the acidity of the sulfonamide protons and the electronic character of the ring, which in turn affects zinc binding and interactions with the active site. numberanalytics.com By understanding these structure-activity relationships (SAR), medicinal chemists can rationally design derivatives with enhanced potency and selectivity for a desired biological target. drugbank.comnumberanalytics.com

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the cyano and sulfonamide groups, along with the chlorine atom, makes 5-Chloro-2-cyanobenzenesulfonamide a versatile starting material for multi-step syntheses. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The sulfonamide group can also undergo various reactions. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups. These transformations are fundamental in building the carbon skeleton and introducing the necessary functionalities for complex target molecules.

Utility in Heterocyclic Compound Synthesis (e.g., Oxadiazoles, Quinoxalines)

A significant application of this compound and its derivatives lies in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. ijacskros.com The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through various synthetic routes, often involving the cyclization of diacylhydrazines or the reaction of acid hydrazides with reagents like phosphorus oxychloride. nih.govmdpi.comijfmr.com While direct synthesis from this compound is not explicitly detailed, its derivatives, such as a corresponding acid hydrazide, could conceptually serve as precursors for introducing a substituted phenylsulfonamide moiety onto an oxadiazole ring.

Quinoxalines: Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. researchgate.netmdpi.com The most common method for synthesizing the quinoxaline (B1680401) core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov Derivatives of this compound can be incorporated into quinoxaline structures. For example, quinoxaline sulfonamides have been synthesized by reacting a quinoxaline sulfonyl chloride with various amines. mdpi.comresearchgate.net In one instance, a 7-chloroquinoxaline-2-carbonitrile 1,4-dioxide was converted to a sulfonyl chloride and subsequently to a series of sulfonamide derivatives. researchgate.net This demonstrates a pathway where a chloro- and cyano-substituted benzene (B151609) derivative is a key component of the final quinoxaline sulfonamide structure.

The synthesis of various quinoxaline derivatives often involves multi-step processes where the initial building blocks determine the final substitution pattern. nih.govorganic-chemistry.org The presence of the chloro and cyano groups on the benzenesulfonamide (B165840) precursor offers handles for further chemical modification either before or after the formation of the quinoxaline ring system.

Role in the Development of Other Chemical Entities and Materials

The versatility of this compound extends beyond the synthesis of specific heterocyclic systems. The reactive nature of its functional groups makes it a valuable component in the development of new chemical entities and materials. beilstein-journals.org The sulfonamide moiety is a well-known pharmacophore, and its incorporation into various molecular scaffolds is a common strategy in drug discovery. mdpi.comresearchgate.net

The ability to introduce a chloro-substituted cyanobenzenesulfonamide group can be used to modify the properties of existing molecules, potentially leading to new materials with desired electronic or physical properties. The chlorine atom, in particular, can serve as a leaving group in nucleophilic substitution reactions, enabling the attachment of the molecule to other substrates or the introduction of further functionalities. beilstein-journals.org

The development of novel compounds often relies on the availability of versatile building blocks. This compound, with its multiple reaction sites, fits this description well, providing a platform for creating diverse libraries of compounds for screening and development in various fields, including medicinal chemistry and materials science. ijacskros.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of sulfonamides, a cornerstone of medicinal and materials chemistry, is undergoing a significant transformation aimed at improving efficiency and reducing environmental impact. frontiersrj.comajchem-b.com Traditional methods often rely on the use of sulfonyl chlorides, which can be harsh and generate undesirable byproducts. researchgate.net Future research concerning 5-Chloro-2-cyanobenzenesulfonamide and its analogs will likely focus on adopting more sophisticated and benign synthetic routes.

One promising approach involves the one-pot, two-step synthesis from readily available nitroarenes and sodium arylsulfinates in an aqueous methanol mixture. researchgate.net This metal-free method generates the aryl amine in situ, which then couples with the sulfinate in the presence of iodine, offering moderate to good yields for a variety of sulfonamides. researchgate.net Another innovative strategy is the direct synthesis from unactivated carboxylic acids and amines through a process of aromatic decarboxylative halosulfonylation. acs.org

A patent for a related compound, 5-chloro-2-aminobenzene sulfonamide, details a preparation method starting from 5-chloro-2-nitrobenzenesulfonyl chloride. google.com The process involves an ammonolysis reaction in a polar solvent like water, followed by a reduction reaction. google.com The conditions for the ammonolysis step significantly impact the yield, as detailed in the table below.

| Molar Ratio (Chloride:Water:Ammonia) | Temperature (°C) | Reaction Time | Yield (%) |

| 1:20:3 | 30 | 40 min | 72.6 |

| 1:24:4 | 60 | 40 min | 85.3 |

| 1:26:4 | 70 | 1 hour | 82.0 |

| This table illustrates the impact of reaction conditions on the yield of 5-chloro-2-nitrobenzenesulfonamide during ammonolysis, a key step in the synthesis of related sulfonamides. google.com |

Further advancements include photocatalytic methods that use eosin Y to catalyze the reaction between thiols and phenylhydrazines in an eco-friendly acetonitrile-water mixture, avoiding the need for transition metals and hazardous reagents. thieme-connect.com

Advanced Computational Approaches in Molecular Design and Prediction

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new derivatives. For compounds like this compound, these methods can accelerate the discovery of analogs with enhanced activity and desired characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational studies. For example, in a study of a related molecule, 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate, DFT calculations were used to investigate its optimized molecular structure, vibrational frequencies, and electronic properties. nih.gov Such analyses include:

HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis : This method is used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.com In the design of new inhibitors, docking studies can reveal key interactions in the active site and guide the modification of the lead compound to improve binding affinity. mdpi.com For instance, molecular docking of 5-chloro-indole derivatives against BRAFV600E and EGFRT790M enzymes revealed high binding affinity and key active site interactions. mdpi.com

These computational tools allow for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving significant time and resources.

Diversification of Chemical Space through Advanced Derivatization Strategies

Expanding the chemical space around the this compound core is crucial for discovering novel functionalities and applications. Late-stage functionalization is a particularly attractive strategy in drug discovery, allowing for the direct modification of complex molecules to rapidly generate analogs. acs.org

The sulfonamide group itself can act as a directing group for various C-H functionalization reactions, including olefination, arylation, and alkylation. acs.org This approach enables the site-selective modification of the aromatic ring, providing a powerful tool for creating a diverse library of derivatives from a common intermediate. acs.org

Another innovative approach involves a photocatalytic method that converts structurally diverse alkyl carboxylic acids into sulfonamides and other sulfur-containing functional groups. acs.org This strategy uses a common intermediate that can be divergently converted to different products, offering a flexible and powerful method for chemical space exploration. acs.org Derivatization is also a key strategy for enhancing the analytical performance of molecules, for example, by introducing fluorophores to improve detection sensitivity in techniques like HPLC. nih.gov These same reactions can be adapted for synthetic diversification.

Integration with High-Throughput Screening for Molecular Interactions

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" that interact with a specific biological target. nih.gov Derivatives of this compound can be incorporated into large chemical libraries for HTS campaigns. These libraries are often optimized for structural diversity and drug-like properties. ku.edu

A typical HTS workflow involves:

Assay Development : A robust and miniaturized assay is developed to measure the interaction between the compounds and the target (e.g., an enzyme or receptor). nih.gov

Primary Screening : A large library of compounds is tested at a single concentration to identify initial hits. nih.gov

Hit Confirmation and Validation : Hits are re-tested to confirm their activity and rule out false positives. Techniques like microscale thermophoresis (MST) can be used to cross-validate the binding affinity of hits identified in primary screens. nih.gov

Dose-Response Analysis : The potency of confirmed hits is determined by testing them at multiple concentrations.

Recent advancements have seen the integration of automated, nanoscale synthesis with HTS. nih.gov In this paradigm, libraries are synthesized "on-the-fly" in microplates and then screened in situ, accelerating the discovery process and reducing waste. nih.gov This approach could be used to rapidly synthesize and screen a library of this compound derivatives to discover novel bioactive molecules.

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly influencing the future of chemical synthesis. Research into the production of sulfonamides is actively seeking to replace hazardous reagents and solvents with more sustainable alternatives.

Key strategies for the environmentally benign synthesis of sulfonamides include:

Use of Water as a Solvent : Many modern methods are being developed to utilize water as the reaction medium, which is non-toxic and environmentally safe. rsc.orgtandfonline.commdpi.com This approach often simplifies product isolation, as the sulfonamide products are frequently insoluble in water and can be collected by simple filtration. researchgate.netrsc.org

Mechanochemistry : Solvent-free mechanochemical approaches, using techniques like ball milling, offer a sustainable alternative to traditional solution-based synthesis. rsc.org This method can significantly reduce waste, as demonstrated by a calculated E-factor (a measure of waste produced) of 1 for a mechanochemical sulfonamide synthesis step, compared to 112 for the solution-based method. rsc.org

Alternative Reagents and Catalysts : There is a move away from traditional sulfonyl chlorides towards more stable and less toxic sulfur sources like sodium sulfinates. researchgate.net Furthermore, metal-free catalytic systems are being developed to avoid the environmental and economic issues associated with heavy metal catalysts. thieme-connect.com

Solvent-Free Workups : Processes that allow for product isolation through simple filtration without the need for organic solvents are highly desirable. researchgate.netrsc.org For example, a method using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant in sustainable solvents features a simple filtration workup. researchgate.netrsc.org

The adoption of these green methodologies will be essential for the future synthesis of this compound and its derivatives, ensuring that chemical innovation proceeds in an environmentally responsible manner.

Q & A

Q. Advanced

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns. For example, in related sulfonamides, crystallography confirmed the planarity of the benzene ring and sulfonamide group orientation .

- Multinuclear NMR : <sup>13</sup>C NMR distinguishes between para/meta substitution patterns (e.g., C-Cl and C-CN chemical shifts at δ 110–125 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 231.02 for C7H4ClN2O2S) and fragments to confirm substituent positions .

Data Contradiction Example : Conflicting NMR data for regioisomers can arise due to solvent effects. Repeating experiments in deuterated DMSO versus CDCl3 resolves discrepancies .

What in vitro biological screening methodologies are applicable to assess the antimicrobial activity of this compound analogs?

Q. Basic

- Gram-positive/Gram-negative assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli. For example, derivatives in the 5-chloro-2-hydroxybenzoic acid series showed MIC values of 8–32 µg/mL .

- Zone of inhibition : Agar diffusion tests with 100 µg/mL compound concentrations .

- Controls : Include sulfamethoxazole as a reference sulfonamide.

Advanced : To address variability in MIC data, use standardized CLSI protocols and replicate experiments across multiple bacterial strains. Synergy studies with β-lactam antibiotics can identify potentiation effects .

How do researchers reconcile contradictory data in the pharmacokinetic properties of sulfonamide derivatives like this compound?

Q. Advanced

- Solubility and permeability assays : Use shake-flask methods (aqueous solubility) and Caco-2 cell monolayers (permeability). For example, logP values >2.5 correlate with poor aqueous solubility but enhanced membrane penetration .

- Metabolic stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Contradictions in half-life (t1/2) data often stem from species-specific metabolism .

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability or use machine learning models to predict ADME properties from structural descriptors .

What computational strategies are employed to predict the binding affinity of this compound to biological targets?

Q. Advanced

- Molecular docking : Target carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina. The sulfonamide group typically coordinates the Zn<sup>2+</sup> ion in the active site .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonds with Thr199 and hydrophobic contacts with Val121 .

- QSAR models : Use Hammett constants (σ) for the chloro and cyano substituents to correlate electronic effects with inhibitory activity (e.g., IC50 values) .

How are impurities and degradation products of this compound characterized during stability studies?

Q. Advanced

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify degradants (e.g., hydrolysis of the cyano group to carboxylic acid) .

- ICH guidelines : Quantify impurities using validated methods with ≤0.1% detection limits. For example, residual chlorobenzene precursors are quantified via GC-MS .

What crystallographic databases and tools are recommended for comparing the solid-state structure of this compound with analogs?

Q. Basic

- Cambridge Structural Database (CSD) : Search for sulfonamide derivatives (e.g., refcode: ABC123) to compare bond lengths and torsion angles .

- Mercury Software : Visualize packing diagrams and hydrogen-bond networks. For example, N-H···O=S interactions often stabilize crystal lattices .

How can researchers design SAR studies to optimize the bioactivity of this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 4-position. Test against enzyme panels (e.g., kinases, proteases) .

- Pharmacophore mapping : Identify essential features (e.g., sulfonamide moiety, chloro substituent) using Discovery Studio. Derivatives lacking the cyano group show reduced potency, confirming its role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.